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molecular formula C11H12FI B8370835 1-(1-Fluoro-pent-4-enyl)-3-iodo-benzene

1-(1-Fluoro-pent-4-enyl)-3-iodo-benzene

Cat. No. B8370835
M. Wt: 290.12 g/mol
InChI Key: WZZBOIGNKLLYAQ-UHFFFAOYSA-N
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Patent
US07723368B2

Procedure details

To a stirred solution of 1-(3-Iodo-phenyl)-pent-4-en-1-ol (0.51 g, 1.77 mmol), in dry methylene chloride (10 mL) at −78° C. and under a nitrogen atmosphere was added DAST (0.28 mL, 2.1 mmol). The cooling bath was removed and the mixture was warmed to room temperature for 1 h, and then quenched with sat sodium bicarbonate (4 mL). The mixture was partitioned between methylene chloride and H2O, and the aqueous layer was extracted with methylene chloride (2×10 mL). The organic layer was washed with brine and dried over MgSO4, filtered and concentrated in vacuo to a clear oil (0.46 g, 90%) and used directly in the next step.
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8](O)[CH2:9][CH2:10][CH:11]=[CH2:12])[CH:5]=[CH:6][CH:7]=1.CCN(S(F)(F)[F:20])CC>C(Cl)Cl>[F:20][CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([I:1])[CH:3]=1)[CH2:9][CH2:10][CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
IC=1C=C(C=CC1)C(CCC=C)O
Name
Quantity
0.28 mL
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
quenched with sat sodium bicarbonate (4 mL)
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between methylene chloride and H2O
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride (2×10 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a clear oil (0.46 g, 90%)

Outcomes

Product
Name
Type
Smiles
FC(CCC=C)C1=CC(=CC=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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